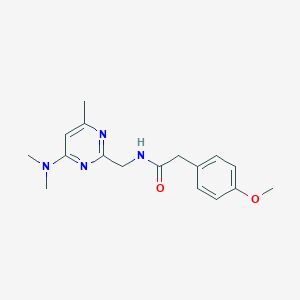
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine as the nucleophile.
This reaction is typically carried out in the presence of a base such as triethylamine.
Formation of the Methoxyphenylacetamide Group:
The methoxyphenylacetamide group can be attached through a coupling reaction with the appropriate acyl chloride or anhydride.
Reaction conditions often include the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane.
Industrial Production Methods:
Industrial production may involve the scaling up of these synthetic routes, using larger quantities of reagents and optimized reaction conditions for higher yields.
Continuous flow chemistry and automated synthesis systems can be employed for more efficient production.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:
Synthesis of the Pyrimidine Core:
The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amines under acidic conditions.
The reaction conditions often involve heating the reactants in an inert solvent such as ethanol or acetic acid.
化学反应分析
Types of Reactions:
Oxidation:
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction:
Reduction reactions can involve the use of hydride donors such as sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding alcohols or amines.
Substitution:
The compound can participate in nucleophilic substitution reactions where the dimethylamino or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products:
Products formed from these reactions depend on the specific conditions and reagents used, but can include alcohols, amines, ketones, and other substituted pyrimidines.
科学研究应用
Chemistry:
Used as a building block in organic synthesis for the creation of more complex molecules.
Employed in the development of catalysts and ligands for various chemical reactions.
Biology:
Investigated for its potential as a biochemical probe in the study of enzyme mechanisms and protein interactions.
Medicine:
Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry:
Utilized in the production of specialty chemicals and materials.
Possible applications in the development of new polymers and coatings.
作用机制
Comparison with Other Compounds:
Similar compounds include other pyrimidine derivatives and amide-containing molecules.
What sets N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups and its specific reactivity profile.
相似化合物的比较
Pyrimidine derivatives like 4-aminopyrimidine and 2,4,6-trimethylpyrimidine.
Amide-containing compounds such as N-phenylacetamide and N-(dimethylaminomethyl)benzamide.
属性
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12-9-16(21(2)3)20-15(19-12)11-18-17(22)10-13-5-7-14(23-4)8-6-13/h5-9H,10-11H2,1-4H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSFHWCJQVFHMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{1-(3,5-dichlorophenyl)-2-methyl-5-[4-(methylsulfonyl)phenyl]-1H-pyrrol-3-yl}-2,2,2-trifluoro-1-ethanone](/img/structure/B2952626.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methoxybutanoic acid](/img/new.no-structure.jpg)
![2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)-N-phenylacetamide](/img/structure/B2952628.png)
![2-(benzylsulfanyl)-5-(3,4-dichlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2952630.png)
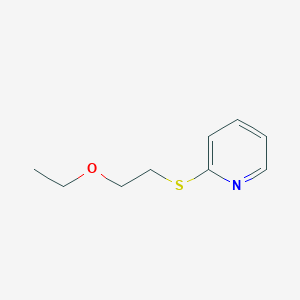
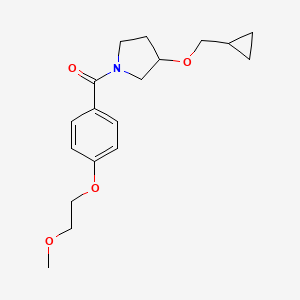
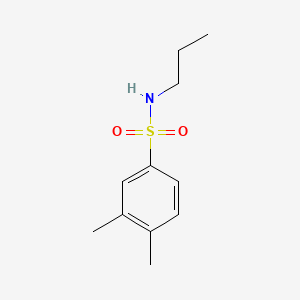
![6-Chloro-N-[2-hydroxy-2-[3-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2952638.png)
![5-((4-Ethoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2952641.png)
![2-amino-2-{3-methylbicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B2952642.png)
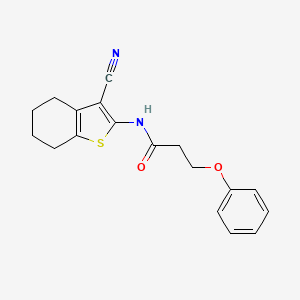
![{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(4-methyl-2-phenyl-5-pyrimidinyl)methanone](/img/structure/B2952645.png)
![(2E)-3-(dimethylamino)-1-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2952646.png)
![1-(2-chlorophenyl)-3-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]urea](/img/structure/B2952648.png)
